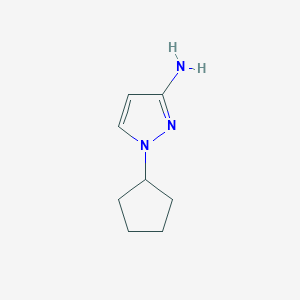

1-cyclopentyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDGVQDVEOVWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 1h Pyrazol 3 Amine and Its Analogues

Classical Cyclocondensation Approaches

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is versatile but can present challenges in controlling regioselectivity when using unsymmetrical starting materials. mdpi.comwordpress.com

Reactions Involving 1,3-Dicarbonyl Precursors and Hydrazine Derivatives

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a fundamental method for forming the pyrazole ring. mdpi.com To synthesize 1-cyclopentyl-1H-pyrazol-3-amine, cyclopentylhydrazine (B1295993) would be reacted with a suitable 1,3-dicarbonyl equivalent bearing a masked or direct amino group precursor at the C3 position. A common precursor for introducing the 3-amino group is a β-ketonitrile. The initial step involves the nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone. Subsequent intramolecular cyclization occurs through the attack of the other hydrazine nitrogen onto the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455). chim.it

Alternatively, β-ketoesters can be used as the 1,3-dicarbonyl component. For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), often catalyzed by agents like nano-ZnO, yields 1,3,5-substituted pyrazoles. mdpi.com To obtain the desired substitution pattern of this compound, a β-ketonitrile would be a more direct precursor.

The reaction conditions for these condensations can be varied. For example, a mild, acid-free condensation of 1,3-diketones with substituted hydrazines can be achieved using copper (II) nitrate (B79036) as a catalyst at room temperature. nih.gov

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| β-Ketonitrile | Cyclopentylhydrazine | 1-Cyclopentyl-3-aminopyrazole | chim.it |

| Ethyl Acetoacetate | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

| 1,3-Diketone | Substituted Hydrazine | 1,3,5-Trisubstituted/Fully Substituted Pyrazole | nih.gov |

Regioselective Synthesis Strategies

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like cyclopentylhydrazine, the formation of two regioisomers is possible. nih.gov Controlling the regioselectivity to favor the desired 1,3-disubstituted pyrazole over the 1,5-disubstituted isomer is a critical aspect of the synthesis.

Several strategies have been developed to address this challenge. The choice of reaction conditions can significantly influence the regiochemical outcome. For the reaction of monosubstituted hydrazines with alkoxyacrylonitriles, basic conditions at low temperatures (kinetic control) tend to favor the formation of 3-aminopyrazoles. thieme-connect.com In contrast, neutral conditions at elevated temperatures (thermodynamic control) typically yield the 5-aminopyrazole isomer. wordpress.comthieme-connect.com The steric bulk of the hydrazine substituent also plays a role; larger groups like cyclohexyl or tert-butyl can diminish the selectivity for the 3-amino isomer under kinetic conditions. wordpress.com

The nature of the substituent on an arylhydrazine can also impact regioselectivity. For example, an electron-donating group like a p-methoxy group on phenylhydrazine increases the nucleophilicity of the internal nitrogen, favoring the formation of the 3-aminopyrazole under kinetic control. wordpress.com For the synthesis of this compound, employing cyclopentylhydrazine with a β-ketonitrile under kinetically controlled conditions would be a logical approach to favor the desired regioisomer.

| Reaction Conditions | Hydrazine Type | Major Product | Reference |

|---|---|---|---|

| Basic, 0 °C (Kinetic) | Monosubstituted | 3-Aminopyrazole | thieme-connect.com |

| Neutral, 70 °C (Thermodynamic) | Monosubstituted | 5-Aminopyrazole | wordpress.comthieme-connect.com |

| Kinetic | Bulky Alkyl (e.g., t-butyl) | Reduced selectivity for 3-aminopyrazole | wordpress.com |

| Kinetic | Aryl with electron-donating group | Increased formation of 3-aminopyrazole | wordpress.com |

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent another powerful and atom-economical strategy for constructing the pyrazole ring. rsc.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov

Utilization of Diazo Compounds with Alkynes

A prominent example of a [3+2] cycloaddition for pyrazole synthesis is the reaction of a diazo compound with an alkyne. nih.govrsc.org In this scenario, the diazo compound acts as the three-atom component, and the alkyne serves as the two-atom component. To synthesize a this compound derivative, this would conceptually involve a cyclopentyl-substituted diazo compound reacting with an alkyne bearing an amino group or a precursor. However, the more common approach involves the reaction of a diazo compound with an alkene, followed by an oxidation step. rsc.org

Recent advancements have focused on visible-light-mediated [3+2] cycloadditions, which offer a milder and more sustainable alternative to traditional methods. nih.gov These reactions can generate diazo species in situ from N-tosylhydrazones. nih.gov The subsequent cycloaddition with an alkene or alkyne provides a robust route to pyrazoles and pyrazolines. nih.govacs.org For instance, a protocol using a tetrabutylammonium (B224687) iodide (TBAI)/tert-butyl hydroperoxide (TBHP) system can achieve the [3+2] cycloaddition of diazo compounds with alkenes, followed by oxidative dehydrogenation to yield pyrazoles. rsc.org

| Reactants | Key Features | Resulting Heterocycle | Reference |

|---|---|---|---|

| Diazo compound + Alkyne | Atom-economical | Pyrazole | nih.govrsc.org |

| N-tosylhydrazone + Alkene (Visible light) | In situ diazo generation, mild conditions | Pyrazoline/Pyrazole | nih.gov |

| Diazo compound + Alkene (TBAI/TBHP) | Sequential cycloaddition/oxidation | Pyrazole | rsc.org |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and convergent approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. researchgate.netrsc.org This strategy is highly valued for its operational simplicity and for building molecular diversity.

Several MCRs have been developed for the synthesis of aminopyrazoles. One such method involves the three-component reaction of hydrazine hydrate, phenyl isothiocyanate, and ethyl acetoacetate, mediated by iodine, to construct multi-substituted aminopyrazoles. tandfonline.com Another example is the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium using sodium p-toluene sulfonate as a catalyst to produce multisubstituted 5-aminopyrazoles. rsc.org

For the synthesis of this compound, a potential MCR could involve cyclopentylhydrazine, a suitable aldehyde, and a nitrile-containing active methylene (B1212753) compound. The precise combination of reactants would be crucial to achieve the desired substitution pattern. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been shown to produce 1H-pyrazoles. longdom.org

| Components | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| Hydrazine hydrate, Phenyl isothiocyanate, Ethyl acetoacetate | Iodine | Multi-substituted aminopyrazole | tandfonline.com |

| Phenyl hydrazine, Aldehyde, Malononitrile | Sodium p-toluene sulfonate | Multisubstituted 5-aminopyrazole | rsc.org |

| Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate | 1H-Pyrazole | longdom.org |

Directed Functionalization Pathways

An alternative to constructing the pyrazole ring from acyclic precursors is the direct functionalization of a pre-existing pyrazole core. rsc.org This approach is advantageous when the desired pyrazole scaffold is readily available and specific substituents need to be introduced regioselectively. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. rsc.org

For the synthesis of this compound, this strategy could involve two key steps: the introduction of the cyclopentyl group at the N1 position and the installation of the amino group at the C3 position. N-alkylation of pyrazoles is a well-established transformation. nih.gov For instance, reacting 3-amino-1H-pyrazole with a cyclopentyl halide or a related electrophile under basic conditions would install the cyclopentyl group at the N1 position.

Amination and Alkylation Reactions

The introduction of amine and alkyl groups onto the pyrazole scaffold is a fundamental strategy in the synthesis of compounds like this compound.

Amination of the pyrazole ring, particularly at the C3 or C5 positions, is a key step. While direct amination can be challenging, it is often accomplished through the reduction of a nitro group or the conversion of a halogenated precursor. For instance, the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine involves the nitration of a cyclopentyl-substituted pyrazole, which can then be reduced to the corresponding amine.

Alkylation reactions are crucial for introducing the cyclopentyl group at the N1 position. This is typically achieved by reacting a pyrazole with a cyclopentyl halide or a similar alkylating agent in the presence of a base. biosynth.com The regioselectivity of this N-alkylation can be influenced by the substituents already present on the pyrazole ring and the reaction conditions. nih.gov A general method for preparing N-alkyl pyrazoles from primary aliphatic amines has been reported, offering a direct route to a variety of N-substituted pyrazoles under mild conditions. nih.gov

Enzymatic approaches to pyrazole alkylation are also emerging as a highly selective method. An engineered enzyme system has been shown to catalyze the N-alkylation of pyrazoles with haloalkanes, achieving unprecedented regioselectivity. nih.gov This biocatalytic method provides a green and efficient alternative to traditional chemical synthesis.

A variety of synthetic methods for N-alkyl pyrazoles have been developed, though many rely on the use of hydrazine or its derivatives. nih.gov However, direct methods employing primary amines as the source of the N-substituent are also gaining traction. nih.gov

| Reaction Type | Reagents and Conditions | Key Features | Reference(s) |

| N-Alkylation | Pyrazole, Cyclopentyl halide, Base | Direct introduction of the cyclopentyl group. | biosynth.com |

| N-Alkylation from Amine | Primary aliphatic amine, Diketone | Direct synthesis from readily available amines. | nih.gov |

| Enzymatic N-Alkylation | Haloalkane, Engineered enzymes | High regioselectivity, green chemistry approach. | nih.gov |

| Amination (via reduction) | Nitro-pyrazole, Reducing agent (e.g., H₂/Pd/C) | Conversion of a nitro group to an amine. |

This table provides a summary of common amination and alkylation reactions for pyrazole synthesis.

Halogenation Strategies

Halogenation of the pyrazole ring is a versatile tool for synthetic chemists, as the introduced halogen atom can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitution.

Direct C-H halogenation of pyrazoles typically occurs at the C4 position. beilstein-archives.orgresearchgate.netslideshare.net Reagents such as N-halosuccinimides (NXS), including N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used for this purpose and can be effective in various solvents like carbon tetrachloride or even water. beilstein-archives.orgresearchgate.net These reactions are often metal-free and proceed under mild conditions. beilstein-archives.orgresearchgate.net

For the halogenation of 3-aryl-1H-pyrazol-5-amines, N-halosuccinimides in DMSO have been shown to be effective, providing 4-halogenated derivatives in moderate to excellent yields. beilstein-archives.org The use of inexpensive and safe halogenating reagents makes this a practical approach. beilstein-archives.org

When the C4 position is already substituted, halogenation can be directed to other positions, though this may require more forcing conditions. researchgate.net An alternative strategy to achieve C5 halogenation involves the reaction of N-substituted pyrazole anions. researchgate.net

| Halogenating Agent | Position of Halogenation | Substrate Example | Solvent/Conditions | Reference(s) |

| N-Halosuccinimides (NBS, NCS) | C4 | Pyrazole | CCl₄ or H₂O | researchgate.net |

| N-Halosuccinimides (NBS, NCS, NIS) | C4 | 3-Aryl-1H-pyrazol-5-amine | DMSO, Room Temperature | beilstein-archives.org |

| Bromine | C4 | Pyrazole | Water | researchgate.net |

This table summarizes key halogenation strategies for the pyrazole ring.

Cyclization Reactions for Molecular Complexity Expansion

Cyclization reactions are the cornerstone of pyrazole synthesis, allowing for the construction of the core heterocyclic ring from acyclic precursors. The most prevalent method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.comnih.gov This reaction, known as the Knorr pyrazole synthesis, is a robust and versatile method for preparing a wide range of substituted pyrazoles. mdpi.com

The reaction of α,β-unsaturated carbonyl compounds with hydrazines also provides a direct route to pyrazoles. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes or alkenes represent another powerful strategy for constructing the pyrazole ring. nih.gov

More complex fused pyrazole systems can be synthesized through intramolecular cyclization reactions. For instance, α,β-alkynic hydrazones can undergo cyclization to form pyrazoles. mdpi.com Cascade reactions, where multiple bond-forming events occur in a single pot, have also been developed for the efficient synthesis of functionalized pyrazoles. mdpi.com An iodine-promoted cascade imination/halogenation/cyclization/ring contraction reaction of 1,3-dicarbonyl compounds and oxamic acid thiohydrazides provides a straightforward route to functionalized pyrazoles. mdpi.com

Green Chemistry Protocols in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for pyrazole derivatives. benthamdirect.comresearchgate.netthieme-connect.com These "green" protocols aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key strategies in green pyrazole synthesis include:

Solvent-free reactions: Conducting reactions in the absence of a solvent, often with microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. mdpi.comresearchgate.net

Use of green solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. thieme-connect.com The synthesis of pyrazoles in aqueous media, sometimes with the aid of catalysts like cetyltrimethylammonium bromide (CTAB), has been successfully demonstrated. thieme-connect.com

Alternative energy sources: Microwave and ultrasonic irradiation can significantly accelerate reaction rates and often lead to cleaner reactions compared to conventional heating. benthamdirect.com

Use of heterogeneous catalysts: Solid-supported catalysts, such as silica-supported sulfuric acid or nanocatalysts, can be easily separated from the reaction mixture and reused, reducing waste and cost. thieme-connect.com

Synthetic Routes to Specific this compound Derivatives

The synthesis of specific derivatives of this compound often involves a multi-step sequence that combines the reactions discussed above.

For example, the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine can be achieved through the condensation of a cyclopentylhydrazine with a β-ketonitrile. sigmaaldrich.com An alternative route involves the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile (B73559) to form 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can then undergo further modification. orgsyn.org

The synthesis of N-(3-cyclopropyl-1H-pyrazol-5-yl) derivatives, which are structurally related to cyclopentyl analogs, has been reported in the context of developing antitumor agents. google.com These syntheses often involve the acylation of the 3-amino group of a pre-formed pyrazole core.

The general approach to synthesizing this compound would likely involve the formation of the pyrazole ring, followed by the introduction of the cyclopentyl group at the N1 position and the amino group at the C3 position, or vice versa. The exact sequence of steps would depend on the availability of starting materials and the desired regioselectivity.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentyl 1h Pyrazol 3 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.com For pyrazole (B372694) derivatives, NMR is crucial for identifying the substitution pattern and the tautomeric form present. nih.govresearchgate.net

The ¹H and ¹³C NMR spectra of 1-cyclopentyl-1H-pyrazol-3-amine are predicted to show characteristic signals corresponding to the cyclopentyl and pyrazole moieties. In N-substituted pyrazoles, the electronic environment of each nucleus gives rise to a unique chemical shift. researchgate.net

Proton (¹H) NMR: The protons on the pyrazole ring typically appear as doublets in the aromatic region. For this compound, the C4-H and C5-H protons would be expected in the range of δ 5.5-7.5 ppm. The methine proton on the cyclopentyl group directly attached to the pyrazole nitrogen would appear as a multiplet further downfield compared to the other cyclopentyl protons due to the deshielding effect of the nitrogen atom. The protons of the amine group (-NH₂) would likely present as a broad singlet.

Carbon-¹³C NMR: The carbon atoms of the pyrazole ring have distinct chemical shifts. The C3 carbon, bonded to the amine group, and the C5 carbon typically resonate at approximately δ 150-160 ppm and δ 130-140 ppm, respectively, while the C4 carbon appears at a more upfield position, around δ 90-105 ppm. researchgate.netchemicalbook.com The carbons of the cyclopentyl group would be found in the aliphatic region (δ 20-60 ppm), with the carbon directly bonded to the nitrogen (C1') being the most deshielded.

A study of related pyrazolo[3,4-d]pyrimidines-4-amines utilized ¹H and ¹³C NMR for complete spectral assignment, demonstrating the power of these techniques in identifying the precise structure of complex pyrazole systems. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues Data are based on typical values for substituted pyrazoles and related analogues.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole C3-NH₂ | — | ~155 |

| Pyrazole C4-H | ~5.8 (d) | ~95 |

| Pyrazole C5-H | ~7.3 (d) | ~138 |

| -NH₂ | ~4.0 (br s) | — |

| Cyclopentyl C1'-H | ~4.5 (m) | ~58 |

| Cyclopentyl C2'/C5'-H | ~1.9 (m) | ~26 |

| Cyclopentyl C3'/C4'-H | ~1.6 (m) | ~24 |

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for confirming the regiochemistry of substitution, which can be ambiguous from 1D NMR alone. NOESY reveals through-space correlations between protons that are in close proximity.

For this compound, a NOESY experiment would be expected to show a cross-peak between the methine proton (C1'-H) of the cyclopentyl group and the C5-H proton of the pyrazole ring. This spatial correlation would definitively confirm the attachment of the cyclopentyl group at the N1 position of the pyrazole ring. The use of NOESY has been demonstrated to be highly effective in determining the spatial proximity of substituent groups in various pyrazole derivatives, thereby confirming their structural assignments. netlify.app

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₃N₃), the molecular weight is 151.21 g/mol . The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would therefore be observed at an m/z of 151. uni.lu

The fragmentation of N-substituted pyrazolamines is influenced by the stability of the heterocyclic ring and the nature of the substituents. Key fragmentation pathways for amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, a major fragmentation pathway would likely be the loss of the cyclopentyl group.

Expected Fragmentation Pattern:

[M]⁺: The molecular ion at m/z 151.

[M-C₅H₉]⁺: Loss of the cyclopentyl radical (mass 69) to give the aminopyrazole fragment at m/z 82.

[C₅H₉]⁺: The cyclopentyl cation itself at m/z 69.

[M-NH₂]⁺: Loss of the amino radical (mass 16) to give a fragment at m/z 135.

Further fragmentation of the pyrazole ring can lead to the loss of HCN (mass 27) or N₂ (mass 28).

Predicted mass spectrometry data for the closely related analogue, 1-cyclopentyl-1H-pyrazol-5-amine hydrochloride, shows a prominent [M+H]⁺ ion at m/z 152.11823. uni.lu Another analogue, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, shows a predicted [M+H]⁺ at m/z 166.13388. uni.lu These data support the expected mass and fragmentation behavior of the title compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 151 | Molecular Ion [M]⁺ | [C₈H₁₃N₃]⁺ |

| 82 | [M - C₅H₉]⁺ | [C₃H₄N₃]⁺ |

| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The synthesis and characterization of various 5-aminopyrazole derivatives have confirmed the utility of FTIR in identifying key functional groups. nih.gov

N-H Stretching: The amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is typical for a primary amine.

C-H Stretching: Aliphatic C-H stretching from the cyclopentyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring (C=N and C=C bonds) are expected in the 1450-1600 cm⁻¹ region. sigmaaldrich.com

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the region of 1250-1350 cm⁻¹.

The IR spectrum of the parent pyrazole shows characteristic bands that help in assigning the vibrations of its substituted analogues. nist.gov For instance, the IR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-amine provides a useful reference for the vibrations of the aminopyrazole core. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Pyrazole Ring | C-H Stretch | > 3000 |

| Cyclopentyl Group | C-H Stretch | < 3000 |

| Pyrazole Ring | C=N, C=C Stretch | 1450 - 1600 |

| Pyrazole Ring | C-N Stretch | 1250 - 1350 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

X-ray Diffraction Analysis of Crystalline Forms

A notable example is the crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate. researchgate.net The study of this compound, which features the core cyclopentyl and pyrazole-amine moieties, allows for a detailed examination of its crystallographic parameters. The compound was found to crystallize in the monoclinic C2/c space group. researchgate.net

The crystallographic data for this analogue is summarized in the interactive table below:

| Parameter | Value |

| Empirical formula | C₃₄H₃₆N₄O₅ |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 29.9636(9) |

| b (Å) | 20.4000(3) |

| c (Å) | 14.2266(4) |

| β (°) | 132.845(5) |

| Volume (ų) | 6376.0(5) |

| Z | 8 |

| Temperature (K) | 293(2) |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54184 |

This detailed crystallographic information is fundamental for the subsequent elucidation of the molecule's solid-state conformation.

The solid-state molecular conformation of pyrazole derivatives is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular forces such as hydrogen bonding and van der Waals interactions. The X-ray diffraction data of analogues of this compound provides a clear picture of the preferred spatial arrangement of the constituent chemical groups.

In the case of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, the analysis of the crystal structure reveals a specific orientation of the cyclopentyl group relative to the pyrazole ring. researchgate.net This conformation is influenced by the steric bulk of the substituents on the pyrazole core and the need to minimize steric hindrance.

The molecular packing of pyrazole derivatives is also a key feature revealed by X-ray diffraction. For some pyrazole compounds, head-to-head arrangements are observed in the crystal packing, which can be stabilized by intermolecular hydrogen interactions. nih.gov While the specific packing details for the aforementioned analogue are complex due to its size, the principle of molecules arranging to maximize favorable intermolecular contacts holds true. The study of different pyrazole derivatives has shown varied molecular conformations, including twisted and calyx-like forms, highlighting the structural diversity within this class of compounds. mdpi.com

The conformation of the cyclopentyl ring itself is typically a non-planar "envelope" or "twist" conformation to alleviate ring strain. The attachment of this flexible aliphatic ring to the planar, aromatic pyrazole system introduces a degree of conformational freedom. The observed solid-state structure represents the lowest energy conformation under the conditions of crystallization, providing a crucial snapshot of the molecule's three-dimensional shape.

Computational Chemistry and Molecular Modeling Studies of 1 Cyclopentyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-cyclopentyl-1H-pyrazol-3-amine, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

A primary outcome of DFT calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how the molecule might interact with biological targets or other reagents.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5 to -6 eV | Energy of the outermost electron-donating orbital |

| LUMO Energy | ~ -1 to -2 eV | Energy of the innermost electron-accepting orbital |

| HOMO-LUMO Gap | ~ 3 to 5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 2 to 4 Debye | Measure of the molecule's overall polarity |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. In the case of this compound, docking simulations would be used to explore its potential as an inhibitor of various enzymes, such as kinases, which are common targets for pyrazole-containing drugs. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). Lower binding energies typically indicate a more stable protein-ligand complex.

These simulations can also reveal the specific molecular interactions that stabilize the binding, such as:

Hydrogen bonds: The amine group and the pyrazole (B372694) nitrogen atoms of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The cyclopentyl group can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

π-π stacking: The pyrazole ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description |

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | Asp145, Leu83, Phe144, Val91 |

| Key Interactions | Hydrogen bond with the hinge region residue Asp145; Hydrophobic interactions with Leu83 and Val91; π-π stacking with Phe144. |

Note: This table presents a hypothetical scenario. The specific interactions and scores would depend on the chosen protein target.

Conformational Analysis and Energy Minimization

The cyclopentyl group of this compound is flexible and can adopt various conformations (e.g., envelope, twist). Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Energy minimization calculations, often using molecular mechanics force fields (like MMFF94) or quantum mechanical methods, are employed to determine the relative energies of different conformers. The results can be presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum energy conformation provides insight into the most likely shape of the molecule in a biological environment.

Computational Support in Lead Optimization and Structure-Based Design

Computational studies on this compound would provide a foundation for lead optimization and structure-based design. By understanding the structure-activity relationships (SAR), medicinal chemists can make informed decisions on how to modify the molecule to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, if docking studies reveal that the cyclopentyl group fits into a specific hydrophobic pocket, analogs with larger or smaller cycloalkyl groups could be synthesized and tested to see if a better fit can be achieved. Similarly, if the amine group is involved in a critical hydrogen bond, its position and the substitution pattern on the pyrazole ring can be modified to enhance this interaction.

Computational techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be used to build models that correlate the 3D properties of a series of pyrazole analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Vitro Biological Activity and Mechanistic Investigations of 1 Cyclopentyl 1h Pyrazol 3 Amine Derivatives

Kinase Inhibition Profiling and Selectivity Studies

Derivatives of 1-cyclopentyl-1H-pyrazol-3-amine have been the focus of research to develop selective kinase inhibitors. These compounds have shown potential in targeting various kinases involved in cell cycle regulation and signaling pathways.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, a core structure in some derivatives, has been identified as a promising scaffold for targeting cyclin-dependent kinases (CDKs). nih.gov Modifications on this scaffold have led to the development of potent and selective inhibitors for members of the PCTAIRE subfamily of CDKs, which includes CDK16. nih.gov

One particularly potent derivative, compound 43d , demonstrated high cellular potency for CDK16 with an EC50 of 33 nM. nih.gov This compound also showed activity against other members of the PCTAIRE and PFTAIRE families. nih.gov A screening against approximately 100 kinases revealed that 43d has a selective inhibition profile. nih.gov The development of selective CDK inhibitors is a significant area of research, with several CDK4/6 inhibitors already approved for cancer treatment. nih.gov

Research has also focused on designing pyrazole-based analogs as CDK2 inhibitors. A series of novel pyrazole (B372694) derivatives were synthesized and evaluated for their potential to inhibit the CDK2/cyclin A2 enzyme complex. nih.gov Among these, compounds 4 , 7a , 7d , and 9 showed the strongest inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. nih.gov Furthermore, another study led to the discovery of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity. dntb.gov.ua Compound 15 from this series was the most potent CDK2 inhibitor, with a Ki of 0.005 µM, and it exhibited a degree of selectivity over other tested CDKs. dntb.gov.uamdpi.com

| Compound | Target Kinase | Inhibitory Concentration | Reference |

|---|---|---|---|

| 43d | CDK16 | EC50 = 33 nM | nih.gov |

| 4 | CDK2/cyclin A2 | IC50 = 3.82 µM | nih.gov |

| 7a | CDK2/cyclin A2 | IC50 = 2.0 µM | nih.gov |

| 7d | CDK2/cyclin A2 | IC50 = 1.47 µM | nih.gov |

| 9 | CDK2/cyclin A2 | IC50 = 0.96 µM | nih.gov |

| 15 | CDK2 | Ki = 0.005 µM | dntb.gov.uamdpi.com |

The c-Jun N-terminal kinase (JNK) pathway is another target for pyrazole-based compounds. While specific studies on this compound derivatives and JNK modulation are limited, related heterocyclic compounds have shown effects on this pathway. For instance, certain 2,3-arylpyridylindole derivatives have been found to induce G0/G1 cell cycle arrest at lower concentrations by activating the JNK/p53/p21 pathway. nih.gov This suggests that pyrazole-containing structures may have the potential to modulate JNK signaling, although further research is needed to confirm this for this compound derivatives specifically.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. researchgate.net PDE7, a cAMP-specific enzyme, has emerged as a therapeutic target for inflammatory and immune disorders. researchgate.net Research has led to the development of fused pyrimidine-based inhibitors of PDE7 derived from a screening lead. nih.gov While the direct inhibition of PDE7 by this compound derivatives is not explicitly detailed in the provided context, the structural similarities between pyrimidines and pyrazoles suggest a potential for these compounds to interact with PDE enzymes. The development of selective PDE7 inhibitors is an active area of research. researchgate.net

Enzyme kinetic analysis is crucial for understanding the mechanism of inhibition. For pyrazole derivatives targeting alcohol dehydrogenase (ADH), a series of substituted pyrazolines were synthesized to elucidate the pharmacophore for inhibition. core.ac.uk These studies involved targeted structural modifications to alter electronic and steric interactions within the enzyme's active site. core.ac.uk Enzyme assays were performed to determine the inhibitory effectiveness of these compounds. core.ac.uk While the provided information focuses on ADH, similar kinetic analyses are essential for evaluating the inhibitory activity of this compound derivatives against their respective kinase targets. Such analyses would provide insights into their mechanism of action, whether it be competitive, non-competitive, or uncompetitive inhibition.

Cellular Pathway Modulation and Phenotypic Assays

The in vitro biological activity of these compounds extends to their effects on cellular pathways and observable cellular changes.

Inhibition of specific CDKs by pyrazole derivatives has been shown to directly impact cell cycle progression. The potent and selective CDK16 inhibitor, 43d , was found to cause an accumulation of cells in the G2/M phase at concentrations of 1 µM, 5 µM, and 10 µM. nih.gov This G2/M arrest is a direct consequence of CDK16 inhibition. nih.gov This finding is consistent with previous studies showing that CDK16 knockdown leads to a late G2/M phase arrest. nih.gov

Similarly, a novel pyrazole compound, PTA-1 , was shown to alter the cell cycle profile by inducing arrest in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov Mechanistic studies on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 in ovarian cancer cells revealed that it arrested cells at the S and G2/M phases. dntb.gov.ua

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 43d | Liver cells | G2/M phase arrest | nih.gov |

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | S and G2/M phase arrest | nih.gov |

| 15 | Ovarian cancer cells | S and G2/M phase arrest | dntb.gov.ua |

Anti-proliferative Effects in Cancer Cell Lines

Derivatives of this compound are part of the broader pyrazole class of compounds, which have been extensively investigated for their potential as anti-cancer agents. Research has demonstrated that specific structural modifications to the pyrazole core can lead to significant anti-proliferative activity against a variety of cancer cell lines.

A series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their activity against the human triple-negative breast cancer cell line, MDA-MB-468. nih.gov One of the most active compounds in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) , demonstrated potent, dose-dependent cytotoxicity. nih.gov It exhibited significantly lower IC₅₀ values compared to the standard chemotherapeutic agent, Paclitaxel, indicating a higher potency in inhibiting cancer cell growth in this specific cell line. nih.gov The IC₅₀ value for this compound was recorded at 14.97 µM after 24 hours of treatment. nih.gov

Other studies have explored different pyrazole derivatives against various cancer cell lines. For instance, novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and tested for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov Similarly, a series of 1,3-diarylpyrazolone compounds showed high inhibitory potential against non-small cell lung cancer cell lines, A549 and NCI-H522. nih.gov Further research on 1-acetyl-4,5-dihydro(1H)pyrazoles revealed significant anti-proliferative activity against MCF-7 (breast cancer) cells. nih.gov

Table 1: Anti-proliferative Activity of a Pyrazole Derivative

| Compound | Cancer Cell Line | Incubation Time (hours) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 24 | 14.97 | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 48 | 6.45 | nih.gov |

| Paclitaxel (Reference) | MDA-MB-468 (Triple-Negative Breast Cancer) | 24 | 49.90 | nih.gov |

| Paclitaxel (Reference) | MDA-MB-468 (Triple-Negative Breast Cancer) | 48 | 25.19 | nih.gov |

Antimicrobial Efficacy Assessment

The pyrazole scaffold is a key feature in many compounds developed for antimicrobial properties. Derivatives of this compound have been part of this research, showing efficacy against both bacterial and fungal pathogens.

Antibacterial Activity

Substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and screened for their antibacterial capabilities. nih.gov These compounds were tested against a panel of Gram-positive bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Among the synthesized compounds, some derivatives showed potent activity. nih.gov

In another study, newly synthesized pyrazole derivatives demonstrated a pronounced effect against bacterial strains like S. aureus and E. coli. biointerfaceresearch.com Research into pyrazole-1-carbothiohydrazide derivatives also revealed remarkable antibacterial activity, with one compound in particular displaying minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL against various bacteria. nih.gov

Table 2: Antibacterial Spectrum of Pyrazole Derivatives

| Bacterial Strain | Gram Type | Activity Noted | Reference(s) |

|---|---|---|---|

| Streptococcus pyogenes | Gram-Positive | Yes | nih.gov |

| Staphylococcus aureus | Gram-Positive | Yes | nih.govbiointerfaceresearch.com |

| Bacillus subtilis | Gram-Positive | Yes | nih.govnih.gov |

| Escherichia coli | Gram-Negative | Yes | nih.govbiointerfaceresearch.com |

| Pseudomonas aeruginosa | Gram-Negative | Yes | nih.gov |

| Klebsiella pneumoniae | Gram-Negative | Yes | nih.govnih.gov |

Antifungal Activity

The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were also evaluated for their antifungal properties. nih.gov Their efficacy was tested against several mycotoxic fungal strains, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov Certain compounds within this series were identified as having potent antifungal effects. nih.gov

Further studies have confirmed the antifungal potential of the pyrazole class. For example, pyrazole-1-carbothiohydrazide derivatives were effective against Aspergillus niger. nih.gov One specific derivative showed a particularly high antifungal activity with MIC values between 2.9 and 7.8 µg/mL. nih.gov Other research has highlighted the activity of different pyrazole derivatives against the common fungal pathogen Candida albicans. biointerfaceresearch.com

Table 3: Antifungal Spectrum of Pyrazole Derivatives

| Fungal Strain | Activity Noted | Reference(s) |

|---|---|---|

| Fusarium verticillioides | Yes | nih.gov |

| Aspergillus ochraceous | Yes | nih.gov |

| Aspergillus flavus | Yes | nih.gov |

| Alternaria alternata | Yes | nih.gov |

| Penicillium chrysogenum | Yes | nih.gov |

| Aspergillus niger | Yes | nih.gov |

| Candida albicans | Yes | biointerfaceresearch.com |

Exploration of Specific Molecular Interaction Mechanisms

The biological activities of pyrazole derivatives are underpinned by their interactions with specific molecular targets. In the context of their anti-proliferative effects, several mechanisms have been elucidated. For the highly active compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) , its cytotoxic effect on MDA-MB-468 breast cancer cells is linked to the induction of apoptosis. nih.gov This process is triggered by an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of caspase 3, a key enzyme in the apoptotic cascade. nih.gov Furthermore, this compound was found to induce cell cycle arrest in the S phase. nih.gov

Other pyrazole derivatives have been shown to arrest the cell cycle at different phases. For example, certain 1,3-diarylpyrazolones cause cell cycle arrest at the G0/G1 or G2/M phase in non-small cell lung cancer cells. nih.gov The anticancer effects of some 1-acetyl-4,5-dihydro(1H)pyrazoles are also attributed to a mitochondria-dependent cell death pathway. nih.gov

The antimicrobial activity of pyrazole compounds can be attributed to their ability to interact with biological macromolecules. The pyrazole ring structure can participate in hydrogen bonding and π-π stacking interactions, which enhances binding to target sites within microbial cells. nih.gov For some derivatives, the mechanism may involve the inhibition of specific enzymes crucial for microbial survival.

Research Applications and Translational Potential of 1 Cyclopentyl 1h Pyrazol 3 Amine Derivatives

Role as Chemical Building Blocks in Organic Synthesis

The inherent reactivity and structural features of 1-cyclopentyl-1H-pyrazol-3-amine and its analogues make them highly versatile building blocks in synthetic chemistry. The primary amino group is a key point for derivatization, enabling the construction of more elaborate molecular architectures.

The 3-amino-pyrazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. mdpi.com The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For example, aminopyrazoles are common starting materials for constructing pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]quinazolines, and pyrazolo-triazines through condensation or annulation reactions with appropriate partners. mdpi.comrsc.orgurl.edu

A notable strategy involves the rhodium(III)-catalyzed [5+1] annulation of substituted phenyl-1H-pyrazol-5-amines (an analogue of the title compound) with alkynoates. rsc.org This method efficiently builds the pyrazolo[1,5-a]quinazoline core, a scaffold with recognized biological potential. rsc.org Similarly, functionalized aminopyrazoles can react with 1,3-dicarbonyl compounds to yield pyrazolopyridines. url.edu Furthermore, introducing a leaving group, such as bromine, onto the pyrazole (B372694) ring (e.g., 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine) creates a versatile intermediate for subsequent cross-coupling or nucleophilic substitution reactions, further expanding the range of accessible complex heterocycles. smolecule.com

| Starting Material Class | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| Phenyl-1H-pyrazol-5-amine | Rh(III)-catalyzed [5+1] Annulation | Pyrazolo[1,5-a]quinazoline | rsc.org |

| 5-Aminopyrazole | Condensation with 1,3-dicarbonyls | Pyrazolo[3,4-b]pyridine | url.edu |

| 5-Amino-3-phenylpyrazoles | Cyclocondensation | Thieno[2,3-c]pyrazoles | nih.govresearchgate.net |

| 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine | Nucleophilic Substitution | Varied Functionalized Pyrazoles | smolecule.com |

The utility of this compound as a building block is magnified in the context of combinatorial chemistry. Its reactive amino group allows for its incorporation into library synthesis workflows to rapidly generate a multitude of derivatives for screening. researchgate.net By reacting the core aminopyrazole with a diverse set of building blocks, such as various acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), researchers can systematically explore the chemical space around the scaffold. nih.gov

For instance, the Rh(III)-catalyzed annulation method is amenable to a combinatorial approach by simply varying the alkyne ester or amide coupling partner, leading to a library of substituted pyrazolo[1,5-a]quinazolines. rsc.org This strategy enables the efficient generation of focused libraries for hit identification and lead optimization campaigns, accelerating the early stages of drug discovery. researchgate.netnih.gov

Lead Compound Identification and Optimization in Pre-clinical Research

Derivatives of this compound have emerged as promising candidates in pre-clinical research, serving as lead compounds for optimization against various therapeutic targets. mdpi.comacs.org

SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. researchgate.net The this compound scaffold has been the subject of such investigations.

In a lead optimization effort to develop novel antitrypanosomal agents, a series of analogues were synthesized to explore the impact of the substituent at the R4 position of a pyrazole core. acs.org The study revealed a clear SAR, where the size of the aliphatic substituent was directly correlated with potency against Trypanosoma brucei. The derivative featuring a cyclopentyl group (compound 31a ) exhibited the highest activity with a pIC₅₀ of 8.0. acs.org Substituents smaller than cyclopentyl, such as methyl or isopropyl, were less potent, while a larger cyclohexyl group also resulted in decreased activity. acs.org This highlights the optimal fit of the cyclopentyl moiety in the target's binding pocket.

Similarly, in the development of meprin α and β inhibitors, the introduction of a cyclopentyl moiety to the pyrazole core (compound 14c ) maintained the high inhibitory activity observed with a diphenylpyrazole lead compound, demonstrating its favorability as a structural element. nih.gov

| Compound | R4 Substituent | Antitrypanosomal Activity (pIC₅₀ vs. T. brucei) | Reference |

| 31e | Methyl | 4.6 | acs.org |

| 31d | Isopropyl | <5.5 | acs.org |

| 31a | Cyclopentyl | 8.0 | acs.org |

| 31b | Cyclohexyl | 7.4 | acs.org |

| 35 | Phenyl | 7.3 | acs.org |

Once a compound with high potency is identified through SAR studies, its translational potential is assessed by profiling its Absorption, Distribution, Metabolism, and Excretion (ADME) properties in various in vitro research assays. researchgate.netnih.gov While specific ADME data for this compound itself is not detailed in the reviewed literature, the process is a standard and critical part of lead optimization for any compound series intended for further development. researchgate.net

Researchers would typically subject a promising lead compound, such as the potent antitrypanosomal agent with the cyclopentyl group, to a panel of assays. acs.org These tests provide crucial insights into the compound's drug-like properties, helping to identify potential liabilities such as poor metabolic stability or low permeability that might prevent it from reaching its target in vivo.

| ADME Property | Common In Vitro Research Assay | Purpose in Lead Optimization |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Assesses if the compound can be formulated and absorbed. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Assay | Predicts passive diffusion and active transport across the intestinal barrier. |

| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | Determines the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s). |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Measures the extent to which a compound binds to plasma proteins, which affects its free concentration and availability. |

| Transporter Interaction | Cell-based assays with overexpressed transporters (e.g., P-gp) | Identifies if the compound is a substrate or inhibitor of efflux or uptake transporters. |

Development of Research Probes and Pharmacological Tools

Beyond their potential as drug candidates, derivatives of this compound can be developed into valuable research probes and pharmacological tools. smolecule.com A potent, selective, and well-characterized inhibitor of a specific enzyme or receptor is an indispensable tool for elucidating biological pathways and validating new drug targets.

The process of lead optimization, which identifies highly potent molecules through SAR studies, simultaneously generates potential candidates for use as pharmacological tools. acs.orgnih.gov For example, a derivative of this compound that is found to be a highly potent and selective kinase inhibitor could be used in cell-based assays to probe the specific role of that kinase in a signaling cascade, without the compound itself needing to possess all the properties required for a human therapeutic. These compounds are utilized in biological studies to explore their interactions with specific enzymes and proteins, thereby aiding in the fundamental understanding of biochemical pathways. smolecule.com

Conclusion and Future Perspectives in 1 Cyclopentyl 1h Pyrazol 3 Amine Research

Synthesis of Key Academic Contributions

The pyrazole (B372694) nucleus, a five-membered ring with two adjacent nitrogen atoms, is a versatile scaffold in chemical synthesis. mdpi.commdpi.commdpi.com The functionalization of this core, particularly with amine groups, has been a significant area of research, leading to the development of compounds with a wide array of applications. mdpi.comchim.it

Key academic contributions have focused on the synthesis of substituted pyrazoles. A common and effective method involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. mdpi.comnih.gov For instance, the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines directly yields 5-aminopyrazoles. mdpi.com This approach has been refined through various catalytic systems and reaction conditions to improve yields and regioselectivity. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields in the preparation of pyrazole derivatives. nih.gov For example, the synthesis of 1H-pyrazole-5-amines from the reaction of arylhydrazines with 3-aminocrotonitrile can be achieved in moderate to excellent yields after just 10 minutes of microwave irradiation. mdpi.com

The development of one-pot multicomponent reactions represents another significant advancement, allowing for the efficient construction of complex pyrazole-containing molecules from simple starting materials in a single step. mdpi.com These methods are not only efficient but also align with the principles of green chemistry by reducing waste and energy consumption.

The following table summarizes some key synthetic approaches for pyrazole derivatives:

| Synthetic Method | Starting Materials | Key Features |

| Cyclocondensation | 1,3-Diketones and hydrazines | A fundamental and widely used method. mdpi.comnih.gov |

| From α,β-unsaturated nitriles | α,β-unsaturated nitriles and hydrazines | Directly yields 5-aminopyrazoles. mdpi.com |

| Microwave-assisted synthesis | Arylhydrazines and 3-aminocrotonitrile | Rapid and high-yielding. mdpi.com |

| One-pot multicomponent reactions | Various simple starting materials | Efficient and environmentally friendly. mdpi.com |

Identification of Emerging Research Avenues

The unique structural features of 1-cyclopentyl-1H-pyrazol-3-amine and its analogs make them attractive candidates for a variety of applications, opening up several new research avenues.

One of the most promising areas is in the development of novel kinase inhibitors. nih.gov The pyrazole scaffold can serve as a pharmacophore that interacts with the ATP-binding site of kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. nih.gov Research is focused on modifying the substituents on the pyrazole ring to achieve higher potency and selectivity for specific kinases. For example, the introduction of a cyclopropyl (B3062369) group has shown to enhance the stabilization of certain kinases. nih.gov

Another emerging field is the exploration of pyrazole derivatives as neuroprotective agents, particularly for Alzheimer's disease. researchgate.net These compounds have shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the cognitive decline associated with the disease. researchgate.net Furthermore, some pyrazole derivatives exhibit anti-inflammatory, antioxidant, and anti-amyloid properties, suggesting a multi-target approach to treating this complex neurodegenerative disorder. researchgate.net

The antimicrobial potential of pyrazole derivatives also continues to be an active area of investigation. tsijournals.com With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole-based compounds have demonstrated activity against various bacterial and fungal strains. tsijournals.com Future research will likely focus on optimizing their antimicrobial spectrum and understanding their mechanisms of action.

Finally, the application of pyrazole derivatives in materials science is a growing field. Their tunable electronic and steric properties make them suitable for use in the development of new materials with specific optical or electronic properties. mdpi.com

Methodological Advancements for Future Studies

Future research on this compound and related compounds will be driven by advancements in synthetic methodologies and analytical techniques.

The development of novel catalytic systems, including the use of transition-metal catalysts and photoredox reactions, is expected to provide more efficient and selective routes for the synthesis of functionalized pyrazoles. mdpi.com These advanced methods will enable the creation of a wider diversity of molecular structures for biological screening.

Computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will play an increasingly important role in the rational design of new pyrazole-based compounds. tsijournals.com These in silico techniques can help predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. For instance, docking studies can be used to understand the binding interactions of pyrazole derivatives with their target proteins, providing insights for the design of more potent and selective inhibitors. tsijournals.com

High-throughput screening (HTS) technologies will be crucial for evaluating the biological activity of large libraries of pyrazole derivatives. HTS allows for the rapid testing of thousands of compounds, significantly speeding up the identification of promising lead molecules for drug development.

Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the detailed characterization of newly synthesized compounds and for studying their interactions with biological targets.

The continued development and application of these methodological advancements will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and pave the way for the discovery of new and innovative applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopentyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- The synthesis typically involves cyclization of hydrazine derivatives with β-ketonitriles or via palladium-catalyzed cross-coupling to introduce the cyclopentyl group. For example, cyclopentyl-substituted pyrazoles can be synthesized using nucleophilic substitution or Suzuki-Miyaura coupling under inert atmospheres . Key parameters include temperature control (60–100°C) and solvent selection (e.g., DMF or THF), which impact reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the amine product .

Q. How can the structure of this compound be confirmed experimentally?

- Use a combination of NMR (¹H and ¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) . For crystallographic confirmation, single-crystal X-ray diffraction with programs like SHELXL (via Olex2 interface) is effective. The cyclopentyl group’s chair conformation and pyrazole ring planarity can be validated through these methods .

Q. What solvents and storage conditions are suitable for this compound?

- The compound is stable in anhydrous DMSO or ethanol at room temperature (RT) for short-term storage. For long-term preservation, store at –20°C under nitrogen to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–8, as the amine group may protonate, altering reactivity .

Advanced Research Questions

Q. How does the cyclopentyl substituent affect the compound’s electronic properties and reactivity?

- The cyclopentyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability in biological assays. Computational studies (DFT, B3LYP/6-31G*) reveal electron-donating effects via inductive stabilization of the pyrazole ring, which may influence regioselectivity in electrophilic substitutions. Compare with methyl or phenyl analogs to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from differences in assay conditions (e.g., ATP concentration, pH). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods like SPR or ITC. Structural analogs (e.g., 5-cyclobutyl derivatives) can help identify pharmacophore specificity .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID: 12198109). Focus on optimizing hydrogen bonding with key residues (e.g., hinge-region Lys or Asp). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) detects impurities at <0.1% levels. Common byproducts include dealkylated pyrazoles or cyclopentyl-oxidized species. Couple with NMR relaxation experiments to confirm purity >98% for pharmacological studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.